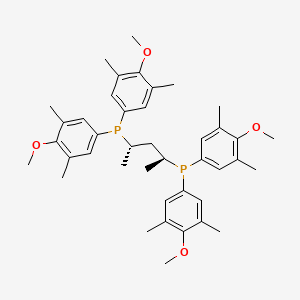
Zirconium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium bromide, also known as zirconium tetrabromide, is an inorganic compound with the chemical formula ZrBr₄. This colorless solid is primarily used as a precursor to other zirconium-bromine compounds. It is known for its reactivity and is often utilized in various chemical processes and research applications .
Vorbereitungsmethoden
Zirconium bromide can be synthesized through several methods:
-
Carbothermic Reaction: : This method involves the reaction of bromine with zirconium oxide in the presence of carbon. The reaction is as follows: [ \text{ZrO}_2 + 2\text{C} + 2\text{Br}_2 \rightarrow \text{ZrBr}_4 + 2\text{CO} ] This process is typically carried out at high temperatures .
-
Hydrogen Bromide Treatment: : Another method involves treating zirconium borohydride with hydrogen bromide: [ \text{Zr(BH}_4)_4 + 4\text{HBr} \rightarrow \text{ZrBr}_4 + 4\text{H}_2 + 2\text{B}_2\text{H}_6 ] This reaction also produces hydrogen gas and diborane as by-products .
Analyse Chemischer Reaktionen
Zirconium bromide undergoes various chemical reactions, including:
-
Hydrolysis: : Zirconium bromide readily hydrolyzes in the presence of water to form zirconium oxybromide and hydrogen bromide: [ \text{ZrBr}_4 + \text{H}_2\text{O} \rightarrow \text{ZrOBr}_2 + 2\text{HBr} ]
-
Reduction: : It can be reduced by hydrogen to form zirconium metal and hydrogen bromide: [ \text{ZrBr}_4 + 2\text{H}_2 \rightarrow \text{Zr} + 4\text{HBr} ]
-
Substitution: : Zirconium bromide can undergo substitution reactions with various ligands to form different zirconium complexes .
Wissenschaftliche Forschungsanwendungen
Zirconium bromide has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic synthesis reactions due to its Lewis acidic properties.
Material Science: Zirconium bromide is used in the preparation of zirconium-based nanomaterials, which have applications in catalysis, sensors, and biomedical fields.
Chemical Synthesis: It serves as a precursor for the synthesis of other zirconium compounds, which are used in various industrial processes.
Wirkmechanismus
The mechanism of action of zirconium bromide primarily involves its ability to act as a Lewis acid. This property allows it to accept electron pairs from other molecules, facilitating various chemical reactions. In catalysis, zirconium bromide can activate substrates by coordinating with them, thereby increasing their reactivity .
Vergleich Mit ähnlichen Verbindungen
Zirconium bromide can be compared with other zirconium halides such as zirconium chloride (ZrCl₄), zirconium fluoride (ZrF₄), and zirconium iodide (ZrI₄):
Zirconium Chloride (ZrCl₄): Similar to zirconium bromide, zirconium chloride is used as a precursor in chemical synthesis and catalysis.
Zirconium Fluoride (ZrF₄): Zirconium fluoride is used in the production of optical fibers and glasses.
Zirconium Iodide (ZrI₄): Zirconium iodide is used in the production of high-purity zirconium metal through the van Arkel–de Boer process.
Zirconium bromide is unique in its specific reactivity and applications in catalysis and material science, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
BrZr- |
|---|---|
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
zirconium;bromide |
InChI |
InChI=1S/BrH.Zr/h1H;/p-1 |
InChI-Schlüssel |
LUYVMWZRKKGGNI-UHFFFAOYSA-M |
Kanonische SMILES |
[Br-].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



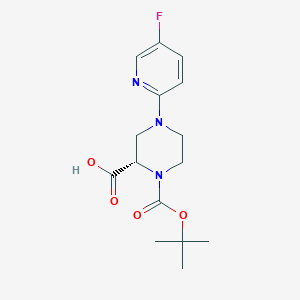
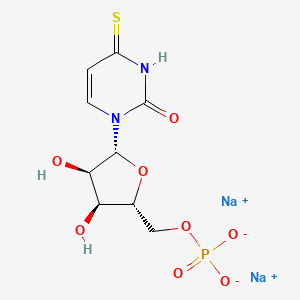
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
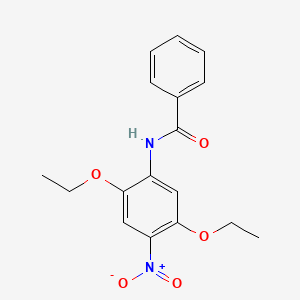
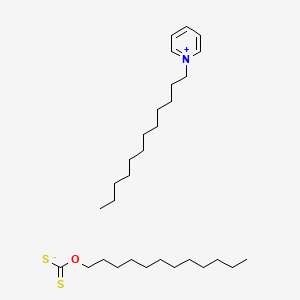
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
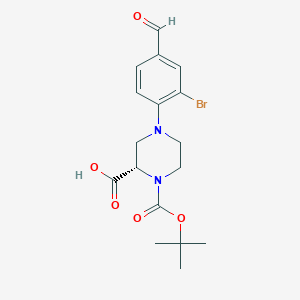
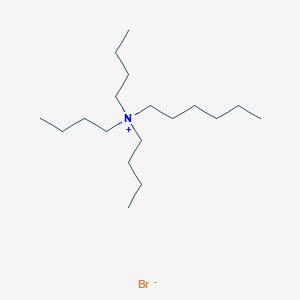
![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)

